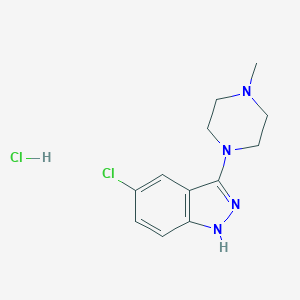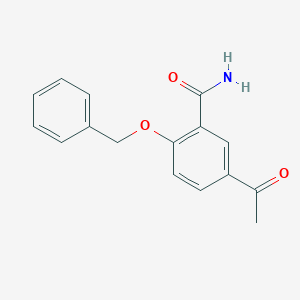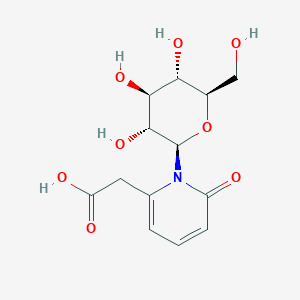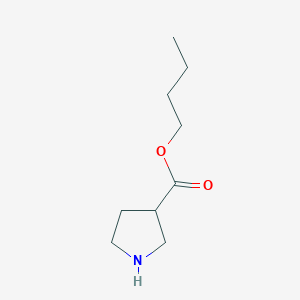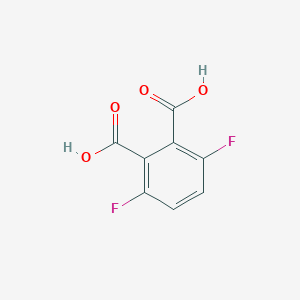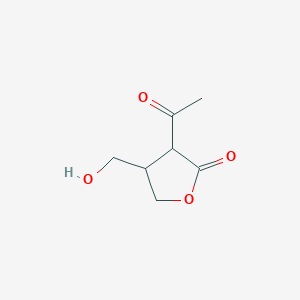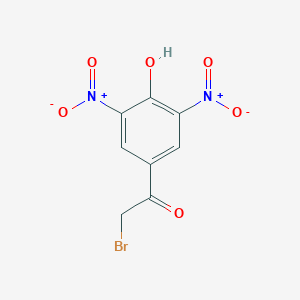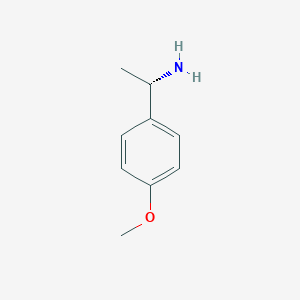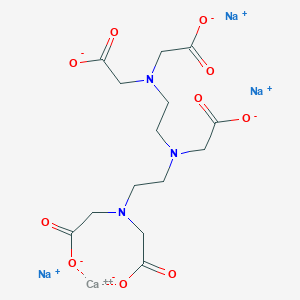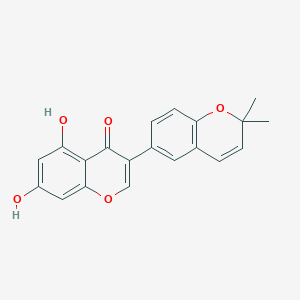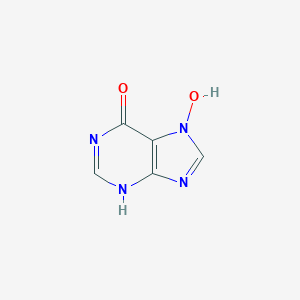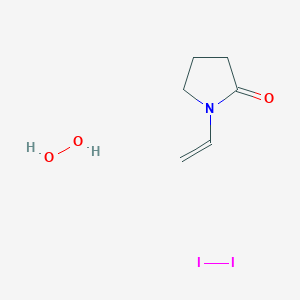![molecular formula C10H14N2O6 B050109 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione CAS No. 114262-49-6](/img/structure/B50109.png)
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Descripción general
Descripción
The compound “1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione” is a complex organic molecule. It has a molecular formula of C31H22N2O6 . The structure includes a pyrimidine-2,4-dione ring attached to a hydroxymethyl tetrahydrofuran ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyrimidine-2,4-dione ring attached to a hydroxymethyl tetrahydrofuran ring . The exact 3D conformation of the molecule can vary depending on the stereochemistry at the chiral centers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 518.5 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass is 518.14778643 g/mol .Aplicaciones Científicas De Investigación
Anti-Tumor Applications
The compound has potential applications in anti-tumor treatments . It has been synthesized and characterized by NMR spectra, indicating its potential as a drug for anti-tumor therapy .
Anti-Viral Applications
In addition to its anti-tumor properties, the compound also shows promise in the field of anti-viral treatments . It has been synthesized and characterized for this purpose .
Synthesis and Crystal Structure Analysis
The compound has been used in the synthesis and crystal structure analysis . The crystal of the compound was obtained and determined by X-ray single-crystal diffraction .
Potential Drug Development
The compound, due to its properties, is being studied for potential drug development . Its synthesis and characterization by NMR spectra indicate its potential as a drug .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The exact mode of action of the compound is currently unknown. Given its structural similarity to nucleosides, it may be incorporated into nucleic acids during replication or transcription, potentially leading to termination or alteration of these processes .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with nucleic acids. It could interfere with DNA replication, RNA transcription, or protein synthesis, leading to a variety of downstream effects .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain to be determined .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Depending on its targets and mode of action, it could potentially induce cell cycle arrest, apoptosis, or other cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its activity .
Propiedades
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKORJKMMVZAOZ-UZRKRJFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13830457 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



